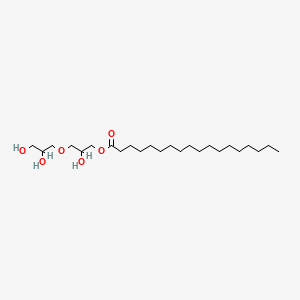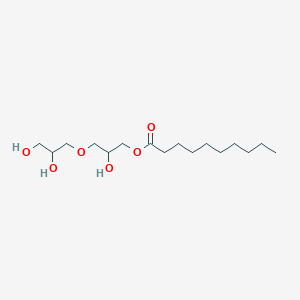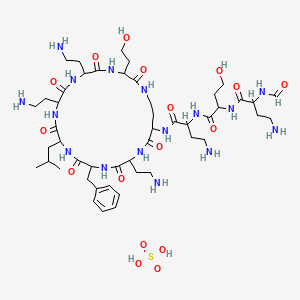
Potassium 1-naphthaleneacetate
Descripción general
Descripción
Potassium 1-naphthaleneacetate is a plant growth regulator in the auxin family . It is a derivative of 1-naphthaleneacetic acid . The IUPAC name for this compound is potassium (naphthalen-1-yl)acetate .
Molecular Structure Analysis
The molecular formula of Potassium 1-naphthaleneacetate is C12H9KO2 . The molecular weight is 224.3 .Physical And Chemical Properties Analysis
Potassium 1-naphthaleneacetate appears as a solid and is soluble in water . It is stable under normal conditions .Aplicaciones Científicas De Investigación
Application in Synthetic Chemistry
Summary of the Application
Potassium 1-Naphthaleneacetate is used as a synthetic auxin . Auxins are a class of plant hormones that are essential for plant body development. They regulate a variety of processes, including cell division, elongation, and differentiation.
Methods of Application or Experimental Procedures
The compound is typically obtained by reacting 1-naphthaleneacetic acid with potassium hydroxide . The resulting product is a white to almost white powder or crystal .
Results or Outcomes Obtained
The use of Potassium 1-Naphthaleneacetate as a synthetic auxin allows for the regulation of plant growth and development. However, the specific outcomes can vary greatly depending on the plant species and the concentration of the auxin used.
Application in Organic Superbase Generation
Summary of the Application
Potassium 1-Naphthaleneacetate can be used in the generation of organic superbases . Organic superbases are a distinct class of strong base that enable numerous modern reaction applications .
Methods of Application or Experimental Procedures
The compound is used as an air-stable carboxylate salt of BTPP and P2-t-Bu phosphazene superbases. When added to a solution with an epoxide, it spontaneously generates freebase .
Results or Outcomes Obtained
This process functions as an effective precatalyst and stoichiometric prereagent for superbase-promoted addition, substitution, and polymerization reactions . It also enables precise regulation of the rate of base generation in situ .
Application as a Surfactant
Summary of the Application
Potassium 1-naphthaleneacetate is used as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Results or Outcomes Obtained
Potassium 1-naphthaleneacetate has excellent emulsifying, dispersing, wetting, and permeating abilities . It is biodegradable and may be hazardous to the environment .
Application in Plant Tissue Culture
Summary of the Application
Potassium 1-naphthaleneacetate is used in plant tissue culture . Tissue culture is a technique used in biology which involves the use of small pieces of plant tissue that are cultured in a nutrient medium under sterile conditions.
Methods of Application or Experimental Procedures
The compound is used as a synthetic auxin in the nutrient medium . The concentration of the auxin used can greatly affect the results of the tissue culture .
Results or Outcomes Obtained
The use of Potassium 1-naphthaleneacetate in plant tissue culture allows for the vegetative propagation of plants from stem and leaf cuttings . However, like all auxins, it is toxic to plants at high concentrations .
Safety And Hazards
Propiedades
IUPAC Name |
potassium;2-naphthalen-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2.K/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQBUYIHTJNBOM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86-87-3 (Parent) | |
| Record name | Potassium 1-naphthaleneacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015165794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2034833 | |
| Record name | Potassium 1-naphthaleneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 1-naphthaleneacetate | |
CAS RN |
15165-79-4 | |
| Record name | Potassium 1-naphthaleneacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015165794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium 1-naphthaleneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium naphthalene-1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM 1-NAPHTHALENEACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKF3CS5GBG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(4-bromophenyl)-1-[2-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic Acid](/img/structure/B1678974.png)












